1,6-Dimethylpyrene

Übersicht

Beschreibung

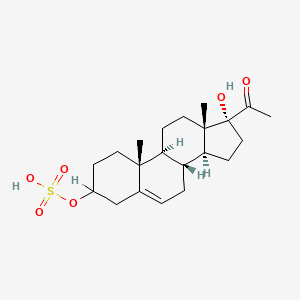

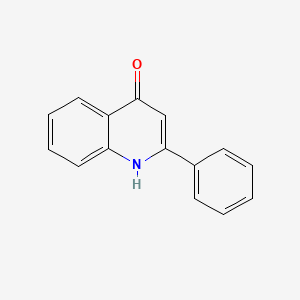

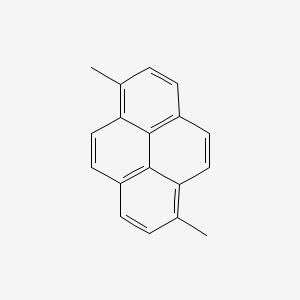

1,6-Dimethylpyrene (DMP) is a polycyclic aromatic hydrocarbon (PAH), which is a type of organic compound consisting of multiple fused aromatic rings. It has a molecular formula of C18H14 .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, m-5 is added to anhydrous tetrahydrofuran in a three-necked flask, followed by the addition of a Grignard reagent of methyl bromide under an ice bath. The reaction is allowed to proceed at room temperature for 2 hours, after which an ammonium chloride solution is added to quench the reaction. The organic phases are then combined, dried over anhydrous sodium sulfate, and concentrated. The final product, m-37, is obtained by column chromatography with a yield of 86% .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C18H14 . Further details about its molecular structure can be obtained through techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various methods such as reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . More detailed information about these reactions can be found in the referenced papers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis :

- The synthesis of different derivatives of 1,6-Dimethylpyrene, such as 1,6-dimethyl-3,4,5,8,9,10-hexahydropyrene, and the recording of their NMR spectra to ascertain the location of double bonds has been a subject of research. This is crucial for understanding the molecular structure and chemical properties of these compounds (Clar, Mcandrew, & Sanigök, 1970).

Genotoxicity and Tumorigenic Potency :

- The genotoxicity of this compound, among other methylated polycyclic aromatic hydrocarbons, has been evaluated in the hepatocyte primary culture/DNA repair test. This kind of study is important for understanding the potential health risks associated with exposure to these compounds (Rice, Rivenson, Braley, & LaVoie, 1987).

Photophysical Properties and Applications :

- The photophysical properties of this compound derivatives have been studied for potential applications in designing OFF-ON fluorescent thiol probes, which are significant in biological and chemical sensing technologies (Ji et al., 2009).

- Research on the introduction of N,N-dimethylamine substituents in this compound has shown potential for activating aggregation-induced emission (AIE), which can be leveraged in materials science and photophysics (Sasaki et al., 2017).

Environmental Impact :

- The mechanism of pyrene photochemical oxidation in aqueous and surfactant solutions, involving derivatives like 1,6-pyrenequinone, highlights the environmental chemistry aspects of this compound. Understanding these mechanisms is crucial for environmental monitoring and remediation efforts (Sigman, Schuler, Ghosh, & Dabestani, 1998).

Wirkmechanismus

Biochemical Pathways

These studies suggest that both aerobic and anaerobic bacteria can metabolize pyrene, with species such as Mycobacterium vanbaalenii PRY-1, Mycobacterium sp. KMS, Pseudomonas sp. JP1, and Klebsiella sp. LZ6 implicated in the process

Action Environment

The action of 1,6-Dimethylpyrene, like other PAHs, can be influenced by various environmental factors . These may include the presence of other chemicals, temperature, pH, and the presence of oxygen, among others. The stability and efficacy of this compound under different environmental conditions require further investigation.

Biochemische Analyse

Biochemical Properties

1,6-Dimethylpyrene plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It is metabolized by cytochrome P450 enzymes to form metabolites such as 1,2-dimethylbenzene and 1,6-dimethylaniline . These metabolites can bind to DNA and inhibit RNA synthesis, leading to the inhibition of protein synthesis and ultimately causing cell death . Additionally, this compound produces phenanthrenes that bind to DNA gyrase and topoisomerase IV, preventing DNA replication .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of proteins vital for cell division, leading to cell death . The compound also affects cell signaling pathways and gene expression by binding to DNA and inhibiting RNA synthesis . This inhibition disrupts cellular metabolism and can lead to apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is metabolized by cytochrome P450 enzymes, which convert it into reactive metabolites that can bind to DNA . These binding interactions inhibit RNA synthesis and protein production, leading to cell death. Additionally, the compound’s metabolites bind to DNA gyrase and topoisomerase IV, preventing DNA replication and further disrupting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that short-term exposure to this compound can lead to immediate inhibition of RNA synthesis and protein production . Long-term exposure may result in the accumulation of reactive metabolites, leading to more pronounced cellular effects and potential toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of protein synthesis and cell division . At higher doses, it can lead to significant toxicity, including cell death and adverse effects on organ function . Threshold effects have been observed, where a certain dosage level triggers a more severe response in the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes metabolize the compound into reactive intermediates that can bind to DNA and inhibit RNA synthesis . The metabolic pathways also involve the production of phenanthrenes, which further disrupt DNA replication and cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and potential toxicity, as it may concentrate in areas where it can exert its effects more effectively .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with DNA and other biomolecules, leading to the inhibition of RNA synthesis and protein production .

Eigenschaften

IUPAC Name |

1,6-dimethylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15(11)17(13)18(14)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMDNMCLOTYRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182265 | |

| Record name | 1,6-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27984-16-3 | |

| Record name | 1,6-Dimethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027984163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7440720V4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 1,6-dimethylpyrene exhibit genotoxic effects, and if so, what is the evidence?

A1: Yes, research suggests that this compound exhibits genotoxic properties. The study demonstrated that this compound induced unscheduled DNA synthesis in rat hepatocytes. [] This finding indicates that this compound can interact with DNA and disrupt its normal replication process, potentially leading to mutations and genomic instability.

Q2: Was the genotoxic potential of this compound associated with tumor formation in the study?

A2: Interestingly, despite demonstrating genotoxicity in the hepatocyte DNA repair test, this compound did not exhibit tumorigenic activity when administered to newborn male mice in this particular study. [] This suggests that while the compound can damage DNA, other factors and mechanisms might influence its potential to initiate or promote tumor development in vivo. Further research is needed to fully elucidate the relationship between the genotoxicity of this compound and its tumorigenic potential in different experimental models and under various conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.